molecular formula C7H6N4O5S B14662665 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- CAS No. 37440-29-2

2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)-

Cat. No.: B14662665
CAS No.: 37440-29-2
M. Wt: 258.21 g/mol
InChI Key: RGVSLUXRHPPCQJ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the pteridine family, which is characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form stable complexes with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- lies in its combination of the pteridine core and the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

37440-29-2

Molecular Formula

C7H6N4O5S

Molecular Weight

258.21 g/mol

IUPAC Name

(2,4-dioxopteridin-1-yl) methanesulfonate

InChI

InChI=1S/C7H6N4O5S/c1-17(14,15)16-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13)

InChI Key

RGVSLUXRHPPCQJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ON1C2=NC=CN=C2C(=O)NC1=O

Origin of Product

United States

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